molecular formula C8H9BrClO3PS B12703690 O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate CAS No. 59299-45-5

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate

Cat. No.: B12703690
CAS No.: 59299-45-5
M. Wt: 331.55 g/mol
InChI Key: DKIBGRUYACAWFT-UHFFFAOYSA-N
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Description

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness against a broad spectrum of pests, including chewing and sucking insects. This compound is particularly valued in agricultural settings for its ability to protect crops from damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . Another method involves reacting sodium 2-chloro-4-bromophenol with ethyl chloride in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reaction kettles. The process involves the controlled addition of ethyl chloride to a sodium 2-chloro-4-bromophenol solution, with the reaction temperature maintained below 30°C. A catalyst is added dropwise, and the reaction is allowed to proceed until the desired product is formed .

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorothioate derivatives, while substitution reactions can produce a variety of substituted phenyl phosphorothioates.

Scientific Research Applications

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately resulting in the death of the target pests . The compound acts as a neurotoxin, disrupting normal nerve function and leading to paralysis and death in insects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate include:

  • Dimethoate
  • Diazinon
  • Acephate
  • Chlorpyrifos
  • Fenthion
  • Fenitrothion
  • Phosmet
  • Quinalphos

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties such as higher efficacy against certain resistant pest strains and a broader spectrum of activity. Its ability to inhibit acetylcholinesterase more effectively in some cases makes it a valuable tool in pest management.

Properties

CAS No.

59299-45-5

Molecular Formula

C8H9BrClO3PS

Molecular Weight

331.55 g/mol

IUPAC Name

(4-bromo-2-chlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H9BrClO3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15)

InChI Key

DKIBGRUYACAWFT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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